2-(Furan-3-yl)pyridine
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Overview
Description
2-(Furan-3-yl)pyridine is a heterocyclic compound that features both a furan ring and a pyridine ring. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both furan and pyridine. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. In this case, 3-furanylboronic acid and 2-bromopyridine can be used as starting materials . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution may involve reagents such as sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted furan and pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(Furan-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The furan and pyridine rings can interact with biological macromolecules through π-π stacking, hydrogen bonding, and hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)pyridine: Similar structure but with the furan ring attached at the 2-position.
2-(Thiophen-3-yl)pyridine: Contains a thiophene ring instead of a furan ring.
2-(Pyridin-3-yl)furan: The positions of the furan and pyridine rings are reversed.
Uniqueness
2-(Furan-3-yl)pyridine is unique due to the specific positioning of the furan and pyridine rings, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
55484-05-4 |
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Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-(furan-3-yl)pyridine |
InChI |
InChI=1S/C9H7NO/c1-2-5-10-9(3-1)8-4-6-11-7-8/h1-7H |
InChI Key |
OABGTYQUPIQPBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=COC=C2 |
Origin of Product |
United States |
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